2-ethoxy-7H-purin-6-amine
Description
Propriétés
IUPAC Name |
2-ethoxy-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-13-7-11-5(8)4-6(12-7)10-3-9-4/h3H,2H2,1H3,(H3,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEBAXZTHIOTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C2C(=N1)N=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111430-41-2 | |
| Record name | 2-ethoxy-9H-purin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Characterization of 2 Ethoxy 7h Purin 6 Amine and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D techniques, a complete picture of the atomic connectivity and chemical environment of 2-ethoxy-7H-purin-6-amine can be assembled.
Proton (¹H) NMR Spectral Analysis of Ethoxy and Amine Protons
The ¹H NMR spectrum of 2-ethoxy-7H-purin-6-amine reveals characteristic signals corresponding to the ethoxy, amine, and purine (B94841) ring protons. The ethoxy group protons typically appear as a triplet and a quartet in the upfield region of the spectrum. The methyl (CH₃) protons are expected to resonate as a triplet around 1.4 ppm due to coupling with the adjacent methylene protons. The methylene (CH₂) protons, being attached to an electron-withdrawing oxygen atom, are deshielded and appear as a quartet around 4.5 ppm, resulting from coupling with the methyl protons.
The amine (-NH₂) protons at the C6 position generally produce a broad singlet in the spectrum. Its chemical shift can be variable, often appearing between 6.0 and 7.5 ppm, and can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The proton on the purine ring (H-8) is expected to appear as a singlet in the downfield aromatic region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the heterocyclic aromatic system. researchgate.net The N-H proton of the imidazole (B134444) part of the purine ring can also exhibit a broad signal, often at a very downfield chemical shift (above 10 ppm), depending on the tautomeric form and solvent conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-ethoxy-7H-purin-6-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -O-CH₂-CH₃ | ~ 1.4 | Triplet (t) |
| -O-CH₂ -CH₃ | ~ 4.5 | Quartet (q) |
| -NH₂ | 6.0 - 7.5 | Broad Singlet (br s) |
| H-8 | 7.5 - 8.5 | Singlet (s) |
Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Assignments
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For 2-ethoxy-7H-purin-6-amine, distinct signals are expected for the ethoxy carbons and the five carbons of the purine ring.
The methyl carbon of the ethoxy group is anticipated to have a chemical shift in the upfield region, around 15 ppm. The methylene carbon, bonded to the oxygen, will be further downfield, typically around 62 ppm.
The carbons of the purine ring are found in the aromatic region of the spectrum. Based on data for analogous purine derivatives, the chemical shifts can be assigned as follows: C-5 is generally the most shielded of the ring carbons, appearing around 118 ppm. The C-4 and C-8 carbons often resonate in the range of 140-150 ppm. The C-2 and C-6 carbons, being directly attached to heteroatoms (oxygen and nitrogen, respectively), are the most deshielded and are expected to appear at approximately 155 ppm and 160 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 2-ethoxy-7H-purin-6-amine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -O-CH₂-CH₃ | ~ 15 |
| -O-CH₂ -CH₃ | ~ 62 |
| C-5 | ~ 118 |
| C-8 | ~ 140 |
| C-4 | ~ 148 |
| C-6 | ~ 155 |
Advanced Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Confirmation
Two-dimensional (2D) NMR experiments are indispensable for unambiguously confirming the structural assignments made from 1D spectra.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. acs.org For 2-ethoxy-7H-purin-6-amine, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the ethoxy CH₂ (~4.5 ppm) with its corresponding ¹³C signal (~62 ppm). Similarly, a correlation would be observed between the ethoxy CH₃ protons (~1.4 ppm) and the methyl carbon (~15 ppm). A cross-peak would also confirm the assignment of the H-8 proton to the C-8 carbon.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). libretexts.org This is particularly useful for identifying connectivity around quaternary (non-protonated) carbons. Key expected HMBC correlations for 2-ethoxy-7H-purin-6-amine would include:
Correlation from the ethoxy CH₂ protons (~4.5 ppm) to the C-2 carbon (~160 ppm), confirming the attachment of the ethoxy group at the C-2 position.
Correlations from the H-8 proton (~8.0 ppm) to the C-4 (~148 ppm) and C-5 (~118 ppm) carbons, confirming the structure of the imidazole ring portion.
Correlations from the amine protons to the C-5 and C-6 carbons.
Together, these 2D NMR techniques provide a robust and detailed map of the molecular connectivity, leaving no ambiguity in the structural assignment of 2-ethoxy-7H-purin-6-amine.
Infrared (IR) Spectroscopy for Functional Group Identification and Bonding Modes
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of 2-ethoxy-7H-purin-6-amine is expected to display several characteristic absorption bands.
The amine group at C-6, being a primary amine (R-NH₂), will exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretching modes. An N-H bending vibration (scissoring) is also expected around 1600-1650 cm⁻¹.
The C-H bonds of the ethoxy group will produce stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range. The C-O stretching of the ether linkage is anticipated to show a strong absorption band between 1200 and 1260 cm⁻¹.
The aromatic purine ring itself will give rise to several characteristic absorptions. These include C=C and C=N stretching vibrations within the ring, which typically appear in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations also contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).
Table 3: Characteristic IR Absorption Bands for 2-ethoxy-7H-purin-6-amine
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | Ethoxy (-OCH₂CH₃) | 2850 - 2980 | Medium-Strong |
| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1600 - 1650 | Medium-Strong |
| C=N, C=C Stretch | Purine Ring | 1400 - 1600 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The purine ring system of 2-ethoxy-7H-purin-6-amine acts as the primary chromophore, the part of the molecule that absorbs UV light.
Purine and its derivatives are known to exhibit strong absorbance in the UV region due to π → π* electronic transitions within the aromatic rings. For adenine (B156593) (6-aminopurine), a close analog, the maximum absorption (λmax) typically occurs around 260 nm. The presence of the ethoxy group at the C-2 position is expected to act as an auxochrome, a group that modifies the absorption of the chromophore. This substitution is likely to cause a slight bathochromic shift (shift to longer wavelength) of the λmax. Therefore, 2-ethoxy-7H-purin-6-amine is predicted to have a primary absorption maximum in the range of 260-270 nm. The exact position of the peak can be influenced by the solvent used for the analysis.
Table 4: Predicted UV-Vis Absorption Data for 2-ethoxy-7H-purin-6-amine
| Electronic Transition | Chromophore | Predicted λmax (nm) |
|---|
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2-ethoxy-7H-purin-6-amine (C₇H₉N₅O), the calculated exact molecular weight is approximately 179.08 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to this mass, the molecular ion peak (M⁺˙), is expected to be observed.
The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for purine derivatives involve the cleavage of substituent groups and the rupture of the heterocyclic rings. For 2-ethoxy-7H-purin-6-amine, characteristic fragmentation patterns would include:
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the O-CH₂ bond could lead to a fragment ion by the loss of 29 mass units (M-29).
Loss of ethylene (C₂H₄): A common fragmentation for ethers is the loss of an alkene via a rearrangement, which would result in a fragment corresponding to the loss of 28 mass units (M-28).
Cleavage of the purine ring: The purine ring can undergo complex fragmentation, often involving the loss of HCN (27 mass units) or cyanamide (B42294) (NH₂CN, 42 mass units), leading to a series of smaller fragment ions that are characteristic of the purine core structure. For instance, a prominent fragment in the mass spectrum of O⁶-methylguanine is observed from the cleavage of the purine ring. researchgate.net
Table 5: Predicted Key Mass Spectrometry Fragments for 2-ethoxy-7H-purin-6-amine
| m/z Value | Proposed Fragment Identity |
|---|---|
| 179 | Molecular Ion [M]⁺˙ |
| 151 | [M - C₂H₄]⁺˙ |
| 150 | [M - CH₂CH₃]⁺ |
| 135 | Fragment from ring cleavage |
X-ray Diffraction (XRD) Analysis for Crystalline Structures of Purine Derivatives
X-ray Diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For purine derivatives, XRD analysis provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the crystal packing. This structural information is crucial for understanding the physicochemical properties of the compound and its potential interactions with biological systems.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|---|
| Anhydrous Guanine (B1146940) | C₅H₅N₅O | Monoclinic | P2₁/n | 15.861 | 3.626 | 10.368 | 109.89 |
| Guanine Monohydrate | C₅H₅N₅O·H₂O | Monoclinic | P2₁/c | 13.623 | 10.344 | 7.981 | 107.81 |
| Sodium Guanosine (B1672433) Dihydrate | C₁₀H₁₂N₅NaO₅·2H₂O | Orthorhombic | P2₁2₁2₁ | 10.433 | 21.430 | 6.355 | 90 |
Elemental Analysis Techniques for Compound Purity and Composition (e.g., ICP-MS, ICP-OES for related compounds)
Elemental analysis is a fundamental procedure used to verify the elemental composition of a synthesized compound, thereby confirming its empirical formula and assessing its purity. For organic molecules such as 2-ethoxy-7H-purin-6-amine, the primary method is combustion analysis, which accurately determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).
While Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are more commonly associated with the detection of trace and ultra-trace metal contaminants, they play a crucial role in the quality control of high-purity organic compounds. youngin.comslideshare.net In the context of 2-ethoxy-7H-purin-6-amine, these techniques would be employed to ensure the absence of metallic impurities from catalysts or reagents used during synthesis. The direct analysis of organic samples by ICP-MS can be challenging due to potential interferences from the carbon matrix, but modern instrumentation has developed methods to mitigate these issues. youngin.com
The theoretical elemental composition of 2-ethoxy-7H-purin-6-amine (Formula: C₇H₉N₅O) is:
Carbon (C): 46.92%
Hydrogen (H): 5.06%
Nitrogen (N): 39.08%
Oxygen (O): 8.93%
A high-purity sample should yield experimental values from combustion analysis that are in close agreement with these theoretical percentages, typically within ±0.4%.
| Element | Theoretical Composition (%) | Experimental Value (Illustrative, %) | Deviation (%) |
|---|---|---|---|
| Carbon (C) | 46.92 | 46.88 | -0.04 |
| Hydrogen (H) | 5.06 | 5.10 | +0.04 |
| Nitrogen (N) | 39.08 | 39.01 | -0.07 |
This table presents hypothetical experimental data for a high-purity sample to illustrate the expected results.
Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA))
Thermal analysis methods are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for evaluating the thermal stability and decomposition profile of purine derivatives. scielo.brresearchgate.net TGA measures the change in mass of a sample as it is heated at a controlled rate. The resulting data provides information on decomposition temperatures, the presence of bound solvents, and the composition of the final residue.
For a compound like 2-ethoxy-7H-purin-6-amine, a TGA thermogram would be expected to show a stable region at lower temperatures, indicating the compound is not decomposing. As the temperature increases, one or more distinct mass loss steps would occur. These steps can correspond to the loss of volatile components, such as the ethoxy group, followed by the subsequent breakdown of the purine core at higher temperatures. For example, studies on other purine derivatives show that caffeine is stable up to 175°C, while uric acid is stable up to 375°C before significant decomposition begins. scielo.br The degradation temperature for guanosine is reported to be 275°C. researchgate.net The specific temperatures and mass loss percentages are characteristic of the compound's structure and bond energies.
| Temperature Range (°C) | Mass Loss (%) | Plausible Associated Event |
|---|---|---|
| 30 - 110 | ~1-2% | Loss of adsorbed moisture or residual solvent |
| 240 - 320 | ~25% | Loss of the ethoxy group (C₂H₅O) |
| > 320 | Variable | Decomposition and fragmentation of the purine ring |
This table presents an illustrative decomposition profile for 2-ethoxy-7H-purin-6-amine based on the thermal behavior of related purine analogs.
Structure Activity Relationship Sar Studies of 2 Ethoxy 7h Purin 6 Amine Derivatives
Impact of Substituent Modifications on Molecular Interactions and Biological Activity
The substituents at the C2, C6, N7, and N9 positions of the purine (B94841) core play crucial roles in defining the molecule's pharmacological profile. The size, polarity, and electronic properties of these substituents govern the binding affinity and efficacy of the compounds.
The C2 position of the purine ring is a critical site for modification, and the introduction of an alkoxy group, such as ethoxy, can significantly influence biological activity. The length and nature of the alkoxy chain are determining factors for potency. nih.gov For instance, in certain classes of bioactive molecules, an ethoxy chain at a relevant position has been shown to be optimal for potency compared to methoxy (B1213986) or butoxy analogues. nih.gov
The introduction of an ethoxy group can serve multiple purposes in molecular design. It can act as a hydrogen bond acceptor and its alkyl chain can engage in hydrophobic interactions within a target's binding pocket. In studies on 2-arylaminopurines, 6-alkoxy substituents were found to be key for potent inhibition of cyclin-dependent kinases (CDKs). acs.org Furthermore, replacing other functional groups, like a furyl ring, with an ethoxy group has been a strategy explored in the design of adenosine (B11128) A2A receptor antagonists. mdpi.com The modification or substitution at the C2 position is a common strategy to imbue purine derivatives with specific properties, including potential antitumor and antiviral activities. mdpi.com
Computational studies have shown that electron-donating substituents at the C6 position are beneficial for the stability of the desired N9-H tautomer, which can be crucial for synthesis and biological activity. nih.gov Conversely, the presence of polar groups at C6, such as hydroxyl or oxo functions, has been shown to positively influence the inhibitory activity of certain purine derivatives against enzymes like CDK2/cyclin E. mdpi.com The modification of this amine group, for example, by linking it to amino acid residues, has been explored to create purine conjugates with cytotoxic properties. nih.gov The C6-NH2 group also plays a role in modifying the electronic effects of other substituents on the purine ring. nih.govrsc.org
Alkylation and arylation at the nitrogen atoms of the imidazole (B134444) ring (N7 and N9) are critical for determining the regioselectivity and biological profile of purine derivatives. Direct alkylation of 6-substituted purines often results in a mixture of N7 and N9 isomers, with the N9-alkylated product typically being the thermodynamically more stable and predominant isomer. nih.govacs.org However, specific reaction conditions can be optimized to favor the formation of the N7 isomer. nih.govacs.orgresearchgate.net For example, the use of β-cyclodextrin has been shown to block the N7 position, leading to high regioselectivity for N9 alkylation. researchgate.net
The nature of the substituent at these positions has a profound impact on activity. For instance, the introduction of a 9-ethyl group has been shown to enhance interaction with the A2A adenosine receptor. mdpi.com In another study, a large 7-(naphthalen-2-ylmethyl) substituent was found to be essential for the antimycobacterial activity of a series of 7H-purines. cuni.cz The choice between N7 and N9 substitution is a key consideration in drug design, as N7- and N9-substituted analogs can exhibit distinct biological activities and properties. nih.gov
Table 1: Regioselectivity in the Alkylation of 6-Substituted Purines
| Starting Purine | Alkylating Agent | Major Product | Minor Product | Reference |
| 6-chloropurine (B14466) | tert-Butyl bromide | N9-tert-butyl-6-chloropurine | N7-tert-butyl-6-chloropurine | nih.gov |
| 6-methoxypurine | tert-Butyl bromide | N7-tert-butyl-6-methoxypurine | - | nih.gov |
| 6-methylthiopurine | tert-Butyl bromide | N7-tert-butyl-6-methylthiopurine | - | nih.gov |
| 6-chloropurine | Alkyl halides (general) | N9-isomer | N7-isomer | researchgate.net |
This table is interactive and can be sorted by column.
The balance between hydrophobic and polar substituents is a cornerstone of structure-activity relationship studies for purine derivatives. The purine core itself provides a scaffold for hydrogen bonding, while appended substituents can introduce hydrophobic or further polar interactions. nih.gov
Purine Tautomerism (e.g., 7H vs. 9H) and its Implications for Reactivity and SAR
Purines, including 2-ethoxy-7H-purin-6-amine, can exist as different prototropic tautomers, most commonly the N7-H and N9-H forms. ias.ac.in This tautomerism involves the migration of a proton between the nitrogen atoms of the imidazole ring and is accompanied by a shift in the double bond arrangement. rsc.orgnumberanalytics.com The relative stability of these tautomers is influenced by factors such as the nature of substituents on the purine ring and the polarity of the solvent. nih.govorientjchem.org
In the gas phase, the N9-H tautomer is generally the most stable form for purines. nih.govacs.org However, in aqueous solution, the energy difference between the N7-H and N9-H tautomers is significantly reduced, and they can exist in an equilibrium mixture. acs.org The presence of certain substituents can even reverse this preference. For example, for C8-NH2 purine derivatives in polar solvents, the 7H tautomer becomes more stable than the 9H form. mdpi.comnih.gov
This tautomeric equilibrium has significant implications for both chemical reactivity and biological activity. The different tautomers present distinct patterns of hydrogen bond donors and acceptors, which can lead to differential recognition by biological receptors and enzymes. ias.ac.in The predominance of one tautomer over another can affect the molecule's ability to fit into a specific binding site and form the necessary interactions for a biological response. Furthermore, the nucleophilicity of the N7 and N9 positions differs between tautomers, influencing the outcome of reactions such as alkylation. researchgate.net Therefore, understanding and controlling the tautomeric state is a critical aspect of designing purine-based therapeutic agents. numberanalytics.comresearchgate.net
Table 2: Relative Stability of Purine Tautomers
| Purine Derivative | Environment | Most Stable Tautomer | Comments | Reference |
| Unsubstituted Purine | Gas Phase | N9H | More stable than N7H | nih.govacs.org |
| Unsubstituted Purine | Aqueous Solution | N7H ≈ N9H | Exist as an approximately equal mixture | acs.org |
| C8-NH2-purine | Polar Solvent (ε > 10) | N7H | Tautomeric preference changes with solvation | nih.gov |
| C6-NO2-purine | All Solvents | N7H | More stable than N9H in all considered solvents | nih.gov |
This table is interactive and can be sorted by column.
Biochemical Interactions and Enzymatic Transformations of Purine Derivatives
Theoretical Framework for Interactions with Nucleic Acids (DNA/RNA)
The introduction of synthetic purine (B94841) derivatives into a biological system raises important questions about their potential to interact with and disrupt the normal function of DNA and RNA. The structural integrity and base-pairing fidelity of nucleic acids are paramount for genetic information transfer, and modifications to the constituent purine bases can have profound consequences.
DNA adducts are segments of DNA that have become covalently bonded to a chemical, including metabolites of xenobiotic compounds. The formation of such adducts can lead to mutations and initiate carcinogenesis. nih.gov Purine bases, particularly guanine (B1146940) and adenine (B156593), are common targets for adduction by electrophilic chemical species. nih.gov
Hazardous chemicals from environmental or dietary sources can be metabolically activated into electrophilic intermediates that form adducts with genomic DNA. nih.gov For purine derivatives, adduction can occur at various ring nitrogen atoms and exocyclic nitrogen and oxygen atoms. nih.gov In the case of adenine, potential sites for adduct formation include the N1, N3, N6, and N7 positions. nih.gov Aromatic amines and heterocyclic aromatic amines (HAAs) are known to form bulky DNA lesions, primarily at the C8 position of guanine, which can distort the DNA helix. nih.gov
For a molecule like 2-ethoxy-7H-purin-6-amine, the exocyclic 6-amine group represents a potential site for metabolic activation, analogous to other aromatic amines, which could lead to the formation of reactive intermediates capable of forming DNA adducts. Furthermore, the purine ring itself contains nucleophilic nitrogen atoms that could react with electrophiles. The persistence and repair of such adducts are critical determinants of their biological effects, with the nucleotide excision repair (NER) complex being the primary pathway for removing bulky lesions. nih.gov
The precise hydrogen-bonding pattern between purine and pyrimidine (B1678525) bases is essential for the stability and function of the DNA double helix. Modifications to the purine structure can alter these patterns, affecting duplex stability and replication fidelity. The canonical Watson-Crick base pairing is the primary geometry for storing genetic information, while alternative arrangements, such as Hoogsteen pairing, facilitate dynamic functions. nih.gov
The 2-ethoxy-7H-purin-6-amine molecule possesses two key features that could influence its base-pairing behavior:
The 6-amino group: This group is analogous to that of adenine and is critical for forming hydrogen bonds with a partner base like thymine (B56734). The energetic contributions of amino groups are significant for the thermodynamic stability of base pairing. mdpi.com
The 2-ethoxy group: This substitution replaces the hydrogen atom found at the C2 position of adenine. The presence of this bulkier, electron-donating group could sterically and electronically influence base pairing. It might hinder the formation of a standard Watson-Crick pair or alter the local DNA structure. Structural modifications on the purine ring can lead to promiscuous pairing, where a modified base can form stable pairs with more than one canonical base, potentially leading to mutations during DNA replication. nih.gov
Studies on other modified purines have shown that substitutions can significantly impact the stability of base pairs. For instance, replacing adenine with 2,6-diaminopurine (B158960), which adds an amino group at the C2 position, enhances duplex stability by forming an additional hydrogen bond with thymine. mdpi.com Conversely, the bulky 2-ethoxy group in 2-ethoxy-7H-purin-6-amine might disrupt the planarity or hydrogen-bonding geometry, potentially destabilizing the duplex or favoring non-canonical pairing arrangements.
Theoretical Role of Purines in General Cellular Functions and Metabolism
Purines are heterocyclic aromatic organic compounds composed of a pyrimidine ring fused to an imidazole (B134444) ring. mdpi.com They are fundamental to numerous biological processes. The two principal purines, adenine and guanine, are vital components of nucleic acids, forming the building blocks of the genetic code in DNA and RNA. mdpi.comwikipedia.org Beyond their role in genetics, purines are integral to cellular energy transfer, primarily through adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which serve as the main energy currency in cells. mdpi.comutah.edu These molecules power a vast array of biochemical reactions, including muscle contraction and ion transport. mdpi.com
Furthermore, purines function as critical signaling molecules. researchgate.net Cyclic adenosine monophosphate (cAMP), for example, is a ubiquitous second messenger involved in countless signal transduction pathways. wikipedia.org Purines also act directly as neurotransmitters by binding to specific purinergic receptors, playing a role in processes from cellular communication to immune responses. wikipedia.orgnih.gov Their derivatives are also essential components of several coenzymes, such as NADH, FAD, and Coenzyme A, which are indispensable for metabolism. wikipedia.org The intricate balance of purine synthesis and degradation is crucial for cellular health, and any imbalance can compromise cell stability and survival. nih.gov
| Cellular Function | Description | Key Purine Derivatives Involved |
|---|---|---|
| Genetic Information | Serve as the fundamental building blocks (nucleobases) for DNA and RNA. wikipedia.orgstudy.com | Adenine (A), Guanine (G) |
| Energy Transfer | Act as the primary carriers of chemical energy for metabolic reactions. mdpi.comutah.edu | ATP, GTP |
| Cell Signaling | Function as intracellular second messengers and extracellular neurotransmitters. wikipedia.orgresearchgate.net | cAMP, GTP, Adenosine, ATP |
| Enzymatic Cofactors | Form essential parts of coenzymes required for various metabolic pathways. wikipedia.org | NAD (Nicotinamide adenine dinucleotide), FAD (Flavin adenine dinucleotide), Coenzyme A |
Theoretical Integration into Purine Metabolism Pathways
Purine metabolism in organisms involves two primary pathways for nucleotide synthesis: the de novo pathway, which builds purines from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides. nih.govbasicmedicalkey.com The catabolism of purines ultimately leads to the production of uric acid. nih.gov
The compound 2-ethoxy-7H-purin-6-amine, as a synthetic purine derivative, is not a natural component of these pathways. However, its structural similarity to endogenous purines like guanine and adenine suggests a theoretical potential for interaction with the enzymes that govern purine metabolism. The presence of an amino group at the C2 position and an ethoxy group at the C6 position makes it a unique analog.
Theoretically, 2-ethoxy-7H-purin-6-amine could be processed by enzymes of the salvage and catabolic pathways. For instance:
Salvage Pathway Enzymes : Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or adenine phosphoribosyltransferase (APRT) are key to the salvage pathway. nih.gov They catalyze the conversion of free purine bases back into their corresponding nucleotides. nih.gov It is conceivable that 2-ethoxy-7H-purin-6-amine could act as a substrate or an inhibitor for these enzymes, potentially being converted into a novel nucleotide or blocking the recycling of natural purines.
Catabolic Pathway Enzymes : The breakdown of purines involves enzymes such as purine nucleoside phosphorylase (PNP), which converts nucleosides to free bases, and xanthine (B1682287) oxidase, which oxidizes hypoxanthine (B114508) and xanthine to uric acid. nih.govwikipedia.org The structure of 2-ethoxy-7H-purin-6-amine might allow it to bind to the active sites of these enzymes. This interaction could lead to its metabolic transformation or, conversely, inhibit the degradation of endogenous purines.
| Metabolic Pathway | Key Enzyme | Theoretical Interaction with 2-ethoxy-7H-purin-6-amine | Potential Outcome |
|---|---|---|---|
| Salvage Pathway | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Could act as a substrate due to structural similarity to guanine. | Formation of a novel nucleotide analog. |
| Adenine phosphoribosyltransferase (APRT) | May act as a competitive inhibitor due to shared purine core. | Reduced salvage of adenine, disrupting nucleotide pools. | |
| Catabolic Pathway | Purine Nucleoside Phosphorylase (PNP) | Could potentially bind to the enzyme if first converted to a nucleoside. | Could be a poor substrate or inhibitor, affecting nucleoside recycling. |
| Xanthine Oxidase | May interact with the enzyme, but the ethoxy group could prevent oxidation. | Could act as an inhibitor, blocking the formation of uric acid. |
Conceptual Involvement in Nucleotide Synthesis
Nucleotide synthesis is essential for all living cells, providing the necessary precursors for DNA and RNA. researchgate.net The process occurs via two main routes: de novo synthesis and salvage pathways. nih.gov The de novo pathway synthesizes purines from basic molecular components like amino acids, CO2, and ribose-5-phosphate. basicmedicalkey.commicrobenotes.com The salvage pathway is an energy-saving route that recycles purine bases and nucleosides from the degradation of nucleic acids. nih.govmicrobenotes.com
Conceptually, a synthetic purine analog like 2-ethoxy-7H-purin-6-amine would most likely become involved in nucleotide synthesis through the salvage pathway. The central molecule in this process is 5-phosphoribosyl-1-pyrophosphate (PRPP), which provides the ribose-phosphate moiety that is attached to the purine base. utah.edubasicmedicalkey.com
The theoretical integration of 2-ethoxy-7H-purin-6-amine would involve the following conceptual steps:
Uptake : The compound would first need to be transported into the cell.
Recognition and Conversion : Once inside, it could be recognized by a phosphoribosyltransferase enzyme, such as HGPRT. nih.gov
Nucleotide Formation : This enzyme would catalyze the reaction between 2-ethoxy-7H-purin-6-amine and PRPP, resulting in the formation of a novel monophosphate nucleotide: 2-ethoxy-6-aminopurine ribonucleotide.
Further Phosphorylation : This new nucleotide could then potentially be a substrate for cellular kinases, which would add further phosphate (B84403) groups to create the corresponding di- and triphosphate analogs.
This newly formed nucleotide analog could have several downstream consequences. It might act as an inhibitor of enzymes involved in de novo purine synthesis, providing a feedback inhibition-like effect. news-medical.net Alternatively, if the triphosphate form is created, it could potentially be incorporated into growing DNA or RNA chains during replication or transcription, a mechanism of action seen with many antiviral and anticancer purine analog drugs. nih.gov
| Step | Standard Salvage Pathway Process | Conceptual Involvement of 2-ethoxy-7H-purin-6-amine |
|---|---|---|
| 1. Precursor | Free purine base (e.g., Guanine, Hypoxanthine) is available from nucleic acid turnover. nih.gov | 2-ethoxy-7H-purin-6-amine is introduced to the cellular environment. |
| 2. Ribose Source | 5-Phosphoribosyl-1-pyrophosphate (PRPP) provides the activated ribose-phosphate backbone. utah.edu | PRPP is available from the pentose (B10789219) phosphate pathway. basicmedicalkey.com |
| 3. Enzymatic Reaction | HGPRT transfers the ribose-phosphate from PRPP to the purine base. nih.gov | HGPRT (theoretically) recognizes the analog and catalyzes its reaction with PRPP. |
| 4. Product | A standard nucleotide monophosphate (e.g., GMP, IMP) is formed. wikipedia.org | A novel nucleotide analog (2-ethoxy-6-aminopurine ribonucleotide) is formed. |
| 5. Downstream Fate | Nucleotides are phosphorylated to di- and triphosphates for use in cellular processes. news-medical.net | The analog may be phosphorylated and/or may inhibit other metabolic enzymes. |
Computational Modeling and Chemoinformatics in Purine Research
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is crucial in purine (B94841) research for elucidating how compounds like 2-ethoxy-7H-purin-6-amine might interact with specific biological targets, such as kinases or other enzymes implicated in disease. nih.govmdpi.com The process involves computationally placing a 3D model of the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. nih.govjocpr.com The results can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
In studies involving purine derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2), molecular docking has successfully identified critical amino acid residues (e.g., Asp86, Glu81, Leu83) that form hydrogen bonds with the ligands, influencing their inhibitory activity. mdpi.comresearchgate.net These analyses help rationalize the structure-activity relationships (SAR) observed experimentally and guide the design of more potent inhibitors. mdpi.com While specific docking studies on 2-ethoxy-7H-purin-6-amine are not extensively detailed in the literature, the principles derived from docking analyses of analogous purine structures provide a framework for predicting its potential binding modes and targets.
Table 1: Example of Key Interactions Identified by Molecular Docking for a Purine Derivative with CDK2
| Interacting Residue | Interaction Type |
| LYS 33 | Hydrogen Bond |
| GLU 81 | Hydrogen Bond |
| LEU 83 | Hydrophobic Interaction |
| ASP 86 | Hydrogen Bond |
| LYS 89 | Hydrogen Bond |
| GLN 131 | Hydrogen Bond |
This table is illustrative of typical interactions identified in docking studies of purine derivatives with kinase targets, based on published research. mdpi.comresearchgate.net
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-protein interactions over time. mdpi.com While docking provides a static snapshot of binding, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding, assess the stability of the complex, and calculate binding free energies. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time. nih.gov
For purine derivatives, MD simulations have been used to verify the stability of binding modes predicted by docking. mdpi.comresearchgate.net For instance, simulations of newly designed purine-based CDK2 inhibitors confirmed that the compounds remained stably bound within the active site, reinforcing their potential as valuable candidates. mdpi.com The study of conformational dynamics can also reveal allosteric effects and the role of water molecules in mediating ligand-receptor interactions. mdpi.comnih.gov Such simulations are essential for validating computational hits and understanding the physical basis of a compound's efficacy and specificity. nih.gov
Application of Quantum Mechanical (QM) and Molecular Mechanics (MM) Methods for Reaction Mechanisms and Electronic Properties
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods combine the accuracy of quantum mechanics for a small, electronically significant region of a system (like the active site of an enzyme where a reaction occurs) with the computational efficiency of molecular mechanics for the larger surrounding environment (the rest of the protein and solvent). nih.govdntb.gov.ua This approach is particularly useful for studying enzymatic reaction mechanisms, bond breaking/forming processes, and excited-state properties, which are beyond the scope of classical MM force fields.
In the context of purine chemistry, QM methods can be used to accurately calculate the electronic properties of compounds like 2-ethoxy-7H-purin-6-amine, including charge distribution, dipole moments, and molecular orbital energies. nih.gov This information is critical for understanding reactivity and intermolecular interactions. Ab initio MD simulations, a type of QM-based simulation, have been used to study complex reaction pathways in aqueous solutions, such as those involving amines, providing detailed mechanistic insights. nih.govmdpi.com These advanced computational methods allow researchers to model chemical reactions at an electronic level, providing a detailed picture of transition states and reaction coordinates that are fundamental to enzyme catalysis and drug metabolism.
Theoretical Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. ucl.ac.uk By developing a mathematical model, QSAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. tandfonline.com
Numerous QSAR studies have been conducted on purine derivatives to understand the structural requirements for their activity against various targets, such as c-Src tyrosine kinase. tandfonline.comresearchgate.net In one such 2D-QSAR study, a series of 34 purine analogues were analyzed, and a model was developed that successfully correlated descriptors like the electrotopological state index (SsCH3E-index) and H-Donor Count with inhibitory activity. tandfonline.com The resulting model demonstrated good predictive power, with a high correlation coefficient (r²) and cross-validated correlation coefficient (q²). tandfonline.comresearchgate.net
Similarly, 3D-QSAR studies on 2,6,9-trisubstituted purine derivatives have shown that steric properties, rather than electronic properties, are the dominant factor influencing cytotoxicity. nih.govnih.gov These models provide contour maps that visualize favorable and unfavorable regions around the molecular scaffold, offering direct guidance for structural modifications to enhance biological activity. researchgate.net
Table 2: Statistical Results of a 2D-QSAR Model for Purine Derivatives as c-Src Tyrosine Kinase Inhibitors
| Statistical Parameter | Value | Description |
| r² (Correlation Coefficient) | 0.8319 | Measures the goodness of fit of the model. tandfonline.com |
| q² (Cross-validated r²) | 0.7550 | Measures the internal predictive ability of the model. tandfonline.com |
| pred_r² (External Test Set r²) | 0.7983 | Measures the predictive ability of the model on an external set of compounds. tandfonline.com |
| Descriptors in Model | SsCH3E-index, H-Donor Count, T_2_Cl_3, SsOHcount | Physicochemical properties correlated with activity. tandfonline.comresearchgate.net |
Data sourced from a QSAR study on substituted purine analogues. tandfonline.comresearchgate.net
In Silico Screening and Virtual Library Design for Novel Purine Derivatives
The purine scaffold is a privileged structure in medicinal chemistry, serving as a foundation for designing libraries of compounds aimed at a wide range of biological targets, particularly kinases. drugdesign.org In silico screening, or virtual screening, involves the computational evaluation of large libraries of chemical structures to identify molecules that are likely to bind to a drug target. researchgate.netmdpi.com This process is significantly faster and more cost-effective than traditional high-throughput screening.
The design of virtual libraries often starts with a core scaffold, such as the purine ring system, to which various substituents are computationally added. drugdesign.orgmdpi.com For example, a systematic modeling study on purine derivatives as CDK2 inhibitors utilized R-group virtual screening to design 769 new compounds. mdpi.com These virtual compounds were then evaluated using the previously developed QSAR models and molecular docking to predict their activity and binding modes. mdpi.com This combined approach led to the identification of 31 novel candidate compounds with high predicted potency. mdpi.com Such strategies, which integrate multiple computational tools, are powerful for exploring chemical space and discovering novel purine derivatives with desired biological profiles. researchgate.netmdpi.com
Academic Applications and Future Research Directions in Purine Chemistry
Development of Purine-Based Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with and modulate the function of specific proteins or biological pathways, enabling the study of biological systems. mdpi.com The development of purine-based probes is an active area of research, leveraging the inherent ability of the purine (B94841) scaffold to interact with a wide range of biological targets.
While 2-ethoxy-7H-purin-6-amine itself has not been extensively documented as a chemical probe, its structural motifs are present in compounds designed for such purposes. The utility of a purine derivative as a chemical probe is contingent on several factors, including binding affinity, selectivity, and the ability to incorporate reporter groups (e.g., fluorophores) without compromising biological activity.
Future research may focus on modifying the 2-ethoxy-7H-purin-6-amine scaffold to create highly specific probes. For instance, the ethoxy group at the C2 position and the amine group at the C6 position can be functionalized to optimize binding to a target protein. Furthermore, the purine core could be appended with environmentally sensitive fluorophores, such as azulene, to develop probes for bioimaging applications like two-photon microscopy. ewha.ac.kr The goal is to create tools that can visualize and perturb biological processes in real-time within living cells, providing deeper insights into cellular function and disease mechanisms.
Table 1: Key Characteristics for an Effective Purine-Based Chemical Probe
| Characteristic | Description | Relevance to 2-ethoxy-7H-purin-6-amine |
|---|---|---|
| Potency | High affinity for the intended biological target. | The purine core is a known scaffold for potent biological activity. |
| Selectivity | Minimal off-target effects to ensure that observed biological outcomes are due to modulation of the intended target. | Substituents at the C2, C6, and N7/N9 positions can be modified to enhance selectivity. |
| Mechanism of Action | Well-understood interaction with the target (e.g., inhibitor, agonist, antagonist). | The specific mechanism would need to be determined through biochemical and cellular assays. |
| Cellular Activity | Ability to penetrate cell membranes and engage the target in a cellular context. | Physicochemical properties like lipophilicity can be tuned via synthetic modifications. |
Potential for Advanced Materials Research utilizing Purine Scaffolds
The application of purine scaffolds in advanced materials research is an emerging field with considerable untapped potential. The unique electronic properties and the capacity for self-assembly through hydrogen bonding make purines attractive building blocks for novel materials. stackexchange.com The purine structure, fundamental to DNA and RNA, demonstrates nature's use of this scaffold in creating complex, functional macrostructures.
For 2-ethoxy-7H-purin-6-amine, its potential in materials science lies in its ability to form ordered structures. The amino group and the nitrogen atoms within the purine rings can act as hydrogen bond donors and acceptors, respectively. This could be exploited for the design of:
Supramolecular Assemblies: Creating gels, liquid crystals, or other organized structures through non-covalent interactions.
Functional Polymers: Incorporating the purine moiety into polymer backbones to imbue them with specific recognition capabilities or electronic properties.
Metal-Organic Frameworks (MOFs): Using the nitrogen atoms as coordination sites for metal ions to build porous materials with applications in catalysis or gas storage.
While direct research on 2-ethoxy-7H-purin-6-amine for these applications is limited, the broader field of purine chemistry provides a strong foundation for future exploration in materials science.
Interdisciplinary Research Integrating Chemical Synthesis with Biological Systems Studies
The intersection of chemical synthesis and biological investigation is critical for advancing our understanding of disease and discovering new therapeutics. The purine scaffold is a prominent "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. researchgate.netacs.org
Research integrating the synthesis of purine analogues with biological testing has led to the discovery of compounds with significant therapeutic potential. For example, various substituted purines have been evaluated as anticancer, anti-HIV, and antimicrobial agents. semanticscholar.org The purine scaffold has been successfully utilized to develop inhibitors for crucial cellular targets like cyclin-dependent kinases (CDKs), the Smoothened (SMO) receptor in the Hedgehog signaling pathway, and heat shock protein 90 (Hsp90). rsc.orgnih.govmdpi.com
A study on 2,6-disubstituted purine 2',3'-dideoxynucleosides, which included a 2-amino-6-ethoxy derivative, demonstrated good anti-hepatitis B virus (HBV) activity. fiu.edu This highlights a direct biological application for a structure closely related to 2-ethoxy-7H-purin-6-amine. The synthetic efforts to create these molecules were directly linked to their evaluation in infected primary duck hepatocytes, showcasing a classic interdisciplinary research workflow. fiu.edu
Future interdisciplinary studies involving 2-ethoxy-7H-purin-6-amine would involve:
Synthesis of Analogues: Utilizing the innovative synthetic methods described previously to generate a library of related compounds with variations at the C2, C6, and N7 positions.
Biological Screening: Testing these compounds against a panel of biological targets, such as kinases, polymerases, or other enzymes implicated in disease.
Structure-Activity Relationship (SAR) Analysis: Correlating the structural changes in the synthesized molecules with their observed biological activity to identify key features required for potency and selectivity. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.
Table 3: Biological Targets of Purine-Based Compounds
| Compound Class | Biological Target | Therapeutic Area |
|---|---|---|
| 6-Alkoxy-2-aminopurines | Cyclin-Dependent Kinases (CDKs) rsc.org | Cancer |
| 2,6,9-Trisubstituted purines | Smoothened (SMO) Receptor mdpi.com | Cancer |
| Purine-scaffold derivatives | Hsp90 nih.gov | Cancer |
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